

Application Note: Detection of Cephradine Residues in Milk Samples

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Cephradine	
Cat. No.:	B1668399	Get Quote

Introduction

Cephradine is a first-generation cephalosporin antibiotic used in veterinary medicine to treat bacterial infections in dairy cattle. The presence of antibiotic residues like Cephradine in milk is a significant public health concern. These residues can lead to allergic reactions in sensitive individuals, contribute to the development of antibiotic-resistant bacteria, and disrupt the manufacturing of fermented dairy products.[1][2][3] To ensure food safety and comply with regulatory limits, sensitive and reliable analytical methods for the routine monitoring of Cephradine in milk are essential.[4][5] This application note provides detailed protocols for three distinct methods for the detection of Cephradine residues in milk samples: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Methods Overview

This document outlines three methodologies for the detection of **Cephradine** in milk, each offering a different balance of selectivity, sensitivity, throughput, and cost.

- High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available chromatographic technique that separates Cephradine from other milk components before quantification using a UV detector.[6][7]
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific confirmatory method that combines the separation power of liquid chromatography



with the precise detection and identification capabilities of tandem mass spectrometry.[8][9] [10]

• Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput screening method based on the specific binding of an antibody to **Cephradine**.[3][11]

Quantitative Data Summary

The following table summarizes the key performance parameters for the three described methods for the detection of **Cephradine** in milk.

Parameter	HPLC-UV	LC-MS/MS	Broad-Specific Competitive ELISA
Limit of Detection (LOD)	0.05 - 0.25 μg/mL (after preconcentration)[6]	0.17 - 6.94 ng/mL[9]	Not explicitly stated for Cephradine
Limit of Quantitation (LOQ)	20 ng/mL[12]	0.8 - 2 μg/kg[13]	Not explicitly stated for Cephradine
Linearity Range	5 - 20 μg/mL[6][7]	R ² > 0.9800[9]	Not explicitly stated for Cephradine
Recovery	84 - 121%[14]	71.96 - 108.70%[9]	72.3% - 95.6%[11]
Precision (%RSD)	< 15% (intra- and inter-day)[12]	Repeatability: 1.08 - 20.28%, Reproducibility: 3.14 - 22.88%[9]	Intra-assay: 6.67%, Inter-assay: 10.66% [15]
Analysis Time per Sample	~5 min (chromatographic run) [6][7]	Variable, dependent on chromatographic method	Rapid, suitable for high-throughput

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Methodological & Application





This protocol describes the determination of **Cephradine** in milk using HPLC with UV detection, including sample preparation by protein precipitation and solid-phase extraction.

- 1. Materials and Reagents
- Cephradine standard
- Methanol (HPLC grade)
- Formic acid (AR grade)
- Acetonitrile (HPLC grade)
- Trichloroacetic acid (TCA)
- Oasis® HLB Solid-Phase Extraction (SPE) cartridges
- Millipore water (18 MΩ)
- 2. Standard Solution Preparation
- Prepare a stock solution of Cephradine (1000 μg/mL) in Millipore water.[7]
- Prepare working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 5-20 μg/mL).[6][7]
- 3. Sample Preparation
- To 10 mL of milk sample, add 20 mL of 1% TCA in acetonitrile for protein precipitation.
- Vortex the mixture and centrifuge at 10,000 rpm for 30 minutes.
- Condition an Oasis® HLB SPE cartridge with 2 mL of methanol, followed by 2 mL of water, and then 2 mL of phosphate buffer (pH 5.5).[16]
- Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.[16]
- Wash the cartridge with 3 mL of water and air dry for 45 minutes.[16]



- Elute the analyte with 8 mL of acetone.[16]
- Evaporate the eluent to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 2 mL of the mobile phase.[16]
- 4. HPLC-UV Conditions
- Column: ODS (C18) column[6][7]
- Mobile Phase: 45:55 (v/v) mixture of 0.05% aqueous formic acid and methanol[6][7]
- Flow Rate: 1.0 mL/min[6][7]
- Injection Volume: 20 μL[7]
- UV Detection: 260 nm[6][7]
- Column Temperature: 30°C[17]
- 5. Data Analysis
- Identify the **Cephradine** peak in the sample chromatogram by comparing its retention time with that of the standard.
- Quantify the concentration of Cephradine in the sample by comparing the peak area with the calibration curve generated from the working standard solutions.





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Caption: Experimental workflow for HPLC-UV detection of **Cephradine** in milk.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol details a highly sensitive and specific method for the confirmatory analysis of **Cephradine** in milk using LC-MS/MS.

- 1. Materials and Reagents
- Cephradine standard
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- EDTA-McIlvaine buffer
- · Oasis HLB SPE cartridges
- Millipore water
- 2. Standard Solution Preparation
- Prepare a stock solution (e.g., 100 µg/mL) of Cephradine in a suitable solvent (e.g., mobile phase).
- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 10-150 ng/mL).[10]
- 3. Sample Preparation
- Extract the milk sample with EDTA-McIlvaine buffer.[10]
- Perform a solid-phase extraction clean-up using an Oasis HLB cartridge.[10]



- The detailed SPE procedure is similar to the one described for the HPLC-UV method.
- 4. LC-MS/MS Conditions
- LC Column: C18 column[10]
- Mobile Phase A: 0.1% Formic acid in water[10]
- Mobile Phase B: 0.1% Formic acid in acetonitrile[10]
- Flow Rate: 0.4 mL/min[10]
- Injection Volume: 10 μL[10]
- Ionization Mode: Electrospray Ionization (ESI), positive mode[13]
- MS/MS Detection: Multiple Reaction Monitoring (MRM) mode[13]
- 5. Data Analysis
- Identify Cephradine based on its specific precursor-to-product ion transitions and retention time.
- Quantify the concentration using an external standard method with the calibration curve.



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Caption: Workflow for the LC-MS/MS analysis of **Cephradine** in milk.

Method 3: Broad-Specific Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Methodological & Application



This section describes a rapid and high-throughput screening method for the detection of first-generation cephalosporins, including **Cephradine**, in milk.

1. Principle This is a competitive ELISA where **Cephradine** in the sample competes with a **Cephradine**-enzyme conjugate for binding to a limited number of anti-**Cephradine** antibody-coated wells. The color intensity is inversely proportional to the concentration of **Cephradine** in the sample.[4]

2. Materials

- Commercially available broad-specific cephalosporin ELISA kit (containing antibody-coated microtiter plate, Cephradine-HRP conjugate, standards, substrate, and stop solution).
- · Milk samples.

3. Protocol

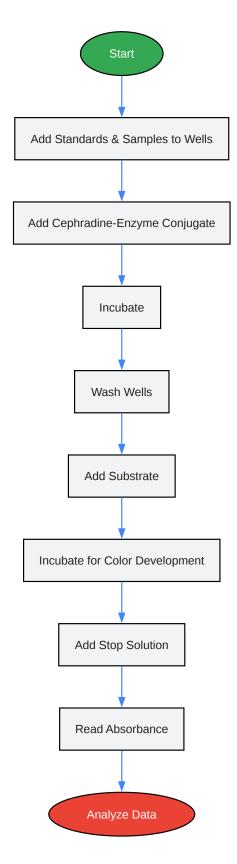
- Allow all reagents and samples to reach room temperature.
- Add a specific volume of the Cephradine standards and milk samples to the antibodycoated wells.
- Add the Cephradine-enzyme conjugate to each well and mix gently.
- Incubate the plate for a specified time at a specific temperature (as per the kit instructions).
- Wash the plate multiple times to remove unbound reagents.
- Add the substrate solution to each well and incubate for color development.
- Stop the reaction by adding the stop solution.
- Read the absorbance at the specified wavelength using a microplate reader.

4. Data Analysis

 Construct a standard curve by plotting the absorbance of the standards against their concentrations.



• Determine the concentration of **Cephradine** in the samples by interpolating their absorbance values on the standard curve.





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Caption: General workflow for the competitive ELISA of **Cephradine**.

Conclusion

The choice of method for detecting **Cephradine** residues in milk depends on the specific requirements of the analysis. HPLC-UV offers a cost-effective and reliable method for routine monitoring. LC-MS/MS provides the highest sensitivity and specificity, making it ideal for confirmatory analysis and regulatory compliance. ELISA is a rapid, high-throughput screening tool suitable for testing large numbers of samples. The detailed protocols and comparative data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals to select and implement the most appropriate method for their needs.

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- To cite this document: BenchChem. [Application Note: Detection of Cephradine Residues in Milk Samples]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668399#method-for-detecting-cephradine-residues-in-milk-samples]

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